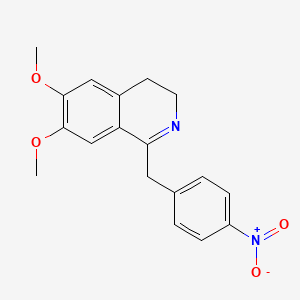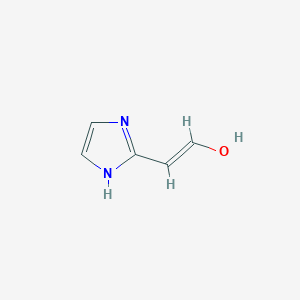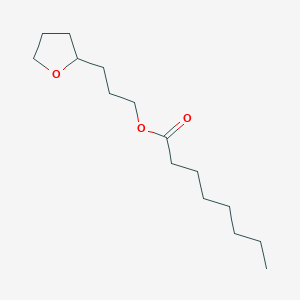
6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline is a chemical compound with a complex structure that includes methoxy groups, a nitrobenzyl group, and a dihydroisoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group can be attached via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or lithium aluminum hydride can facilitate nucleophilic substitution reactions.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can participate in redox reactions, while the isoquinoline core can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dimethoxy-1-(2-methoxy-2-oxoethyl)-2-(4-nitrobenzyl)-1,2,3,4-tetrahydroisoquinolinium .
- Dihydrooxazolo[2,3-a]isoquinoliniums .
Uniqueness
6,7-Dimethoxy-1-(4-nitrobenzyl)-3,4-dihydroisoquinoline is unique due to its specific combination of functional groups and structural features. The presence of both methoxy and nitrobenzyl groups, along with the dihydroisoquinoline core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
10268-39-0 |
|---|---|
Fórmula molecular |
C18H18N2O4 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
6,7-dimethoxy-1-[(4-nitrophenyl)methyl]-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C18H18N2O4/c1-23-17-10-13-7-8-19-16(15(13)11-18(17)24-2)9-12-3-5-14(6-4-12)20(21)22/h3-6,10-11H,7-9H2,1-2H3 |
Clave InChI |
YGNQHHPZQXFBEB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate](/img/structure/B12914076.png)


![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12914095.png)

![methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate](/img/structure/B12914117.png)

![Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-](/img/structure/B12914125.png)

![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)




